2-chlorophenyl N-(2,4-dichlorophenyl)carbamate
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Overview
Description
2-chlorophenyl N-(2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H8Cl3NO2 and a molecular weight of 316.57 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to two chlorinated phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl N-(2,4-dichlorophenyl)carbamate typically involves the reaction of 2-chlorophenol with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{2-chlorophenol} + \text{2,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl N-(2,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 2-chlorophenol and 2,4-dichloroaniline .
Scientific Research Applications
2-chlorophenyl N-(2,4-dichlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2-chlorophenyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chlorophenyl N-(3,4-dichlorophenyl)carbamate
- 2-chlorophenyl N-(2,6-dichlorophenyl)carbamate
- 4-chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 3-chlorophenyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
2-chlorophenyl N-(2,4-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H8Cl3NO2 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
(2-chlorophenyl) N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-8-5-6-11(10(16)7-8)17-13(18)19-12-4-2-1-3-9(12)15/h1-7H,(H,17,18) |
InChI Key |
CVIRWLFWYWKFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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